molecular formula C14H8F3NO4 B6407067 4-Nitro-2-(2-trifluoromethylphenyl)benzoic acid CAS No. 1261566-18-0

4-Nitro-2-(2-trifluoromethylphenyl)benzoic acid

Cat. No.: B6407067
CAS No.: 1261566-18-0
M. Wt: 311.21 g/mol
InChI Key: AKLKZILXCOYIIH-UHFFFAOYSA-N
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Description

4-Nitro-2-(2-trifluoromethylphenyl)benzoic acid is an aromatic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzoic acid core

Properties

IUPAC Name

4-nitro-2-[2-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO4/c15-14(16,17)12-4-2-1-3-9(12)11-7-8(18(21)22)5-6-10(11)13(19)20/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLKZILXCOYIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691135
Record name 5-Nitro-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261566-18-0
Record name 5-Nitro-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-(2-trifluoromethylphenyl)benzoic acid typically involves the nitration of 2-(2-trifluoromethylphenyl)benzoic acid. This process can be carried out using concentrated sulfuric acid and fuming nitric acid. The reaction conditions require careful control of temperature and the addition rate of nitric acid to avoid over-nitration and ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(2-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-Amino-2-(2-trifluoromethylphenyl)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

4-Nitro-2-(2-trifluoromethylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(2-trifluoromethylphenyl)benzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction with molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding to proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-2-(2-trifluoromethylphenyl)benzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both a nitro group and a trifluoromethyl group on the benzoic acid core influences its reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

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